2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2-Amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. Its structure includes a chloromethyl group at position 5 and an amino group at position 2 (Figure 1). The chloromethyl group enhances reactivity for further functionalization, while the amino group may contribute to hydrogen bonding interactions in biological targets .
Properties
IUPAC Name |
2-amino-5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5O/c7-2-3-1-4(13)12-6(9-3)10-5(8)11-12/h1H,2H2,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCINVQOGMZLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)N)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with 1-chloro-2,3-epoxypropane under basic conditions. This reaction leads to the formation of the desired triazolopyrimidine compound .
Another method involves the use of a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives. This method utilizes mild acidic conditions to direct the regioselectivity towards the desired product .
Industrial Production Methods
Industrial production of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its biological activity.
Cyclization Reactions: The triazolopyrimidine scaffold can be further functionalized through cyclization reactions to create more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds related to 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains and fungi .
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antiparasitic Activity
Notably, derivatives of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been evaluated for their efficacy against Plasmodium species responsible for malaria. These studies suggest that certain analogs can inhibit key kinases involved in the life cycle of the parasite, demonstrating promise as antimalarial agents .
Case Study 1: Antimicrobial Screening
A series of synthesized derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings.
Case Study 2: Anticancer Activity Assessment
In vitro studies on human cancer cell lines revealed that specific derivatives of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one significantly reduced cell viability compared to untreated controls. Mechanistic studies indicated involvement of caspase activation and mitochondrial dysfunction as pathways leading to apoptosis.
Mechanism of Action
The mechanism of action of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including proteases and kinases, by binding to their active sites and blocking their activity . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazolopyrimidine scaffold is highly modular, with substitutions at positions 2, 5, and 7 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Position 2: The amino group in the target compound contrasts with aryl (e.g., 4-methoxyphenyl in S1-TP) or propylamino groups (e.g., 8q). Amino substituents enhance solubility and hydrogen bonding, critical for target engagement .
- Position 5: The chloromethyl group offers synthetic versatility for further derivatization (e.g., morpholinomethyl or piperidinomethyl in S2-TP/S3-TP) . Methoxymethyl analogs (e.g., 2-amino-5-(methoxymethyl)-triazolopyrimidinone) exhibit altered electronic properties but reduced reactivity compared to chloromethyl .
- Position 7: Modifications here (e.g., 7-anilino in 8q or 7-carboxamide in 5j) influence antiproliferative activity and tubulin binding .
Electrochemical Properties
Studies on triazolopyrimidinones like S1-TP reveal that substituents modulate redox behavior. S1-TP exhibits distinct oxidation peaks due to its 4-methoxyphenyl group, whereas the target compound’s amino group may stabilize radical intermediates, altering electrochemical profiles .
Biological Activity
Overview
2-Amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound with potential biological activity. This compound belongs to the class of triazolopyrimidines and has garnered interest for its possible applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies.
- Molecular Formula : C6H6ClN5O
- Molecular Weight : 199.6 g/mol
- CAS Number : 885867-96-9
The biological activity of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is hypothesized to involve interactions with various cellular targets:
- Target Enzymes : Similar compounds have been shown to inhibit enzymes such as Janus kinases (JAKs) and GPR40 receptors, which are involved in inflammatory pathways and metabolic regulation.
- Biochemical Pathways : The compound may influence several biochemical pathways related to inflammation and neuroprotection, potentially leading to therapeutic effects against various diseases.
Antiproliferative Effects
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. In studies involving 12 human cancer cell lines, compounds similar to 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one demonstrated varying levels of cytotoxicity. Notably:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Activity Findings : Certain derivatives showed potent antiproliferative effects comparable to established chemotherapeutics like cisplatin .
Anti-inflammatory Activity
The compound's structural similarities to known anti-inflammatory agents suggest it may possess similar properties. Research into related triazolo compounds has shown promising results in reducing inflammation markers in vitro.
Case Studies and Experimental Findings
Synthesis and Derivatives
The synthesis of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves cyclization reactions starting from appropriate precursors. The synthetic routes often include:
Q & A
Q. Basic Analytical Methods
- NMR Spectroscopy : Key signals include δ 4.60 ppm (s, 2H, CH2Cl) in -NMR and δ 41.3 ppm (CH2Cl) in -NMR. Discrepancies in melting points (e.g., 128°C vs. literature 226–230°C) may arise from crystallization solvents (MeOH vs. DMF) and should be cross-validated with spectral data .
- Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 230.0029 (CHClNOS) . Microanalysis (C, H, N) ensures elemental composition .
How can reaction conditions be optimized for higher yields?
Q. Advanced Methodological Considerations
- Microwave vs. Conventional Heating : Microwave-assisted synthesis reduces reaction time (20 min vs. hours) but may require solvent polarity adjustments. Ethanol/water mixtures (1:1 v/v) with TMDP catalyst improve yields to >70% .
- Purification Strategies : Column chromatography or recrystallization (e.g., from DMF) resolves impurities from crude products, addressing low yields (45–65%) in initial steps .
What electrochemical properties are relevant for drug development?
Advanced Characterization
Voltammetric techniques on carbon graphite electrodes reveal redox behavior critical for assessing electron-transfer capacity in medicinal applications. Derivatives like S1-TP (5-(chloromethyl)-substituted) show distinct anodic peaks, correlating with substituent electronic effects .
How should researchers address contradictory data in melting points or spectral results?
Q. Data Contradiction Analysis
- Solvent-Dependent Polymorphism : Differing melting points (e.g., TP1: 128°C vs. 226–230°C) highlight solvent-induced crystallization variations. Confirm purity via TLC and -NMR integration .
- Isotopic Labeling : Use -labeling to resolve ambiguities in adamantylation sites or regioselectivity via -coupling analysis .
What isotopic labeling strategies aid mechanistic studies?
Advanced Isotopic Techniques
-labeling at specific triazole/pyrimidine ring positions enables tracking of reaction pathways (e.g., cyclization or substitution). Combined and coupling analysis in NMR distinguishes regioisomers .
Are there alternative synthetic routes for derivatives?
Q. Advanced Synthetic Routes
- Cyclization Methods : Oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO constructs the triazolopyrimidine core .
- Aza-Wittig Reactions : Efficiently generate fused heterocycles (e.g., benzofuro-triazolo-pyrimidines) under mild conditions .
How is purity assessed during synthesis?
Q. Basic Quality Control
- TLC Monitoring : Silica gel plates (SIL G/UV 254) track reaction progress and isolate intermediates .
- Microanalysis : Deviations >0.4% in C/H/N ratios indicate impurities requiring recrystallization or chromatography .
What techniques determine crystal structure?
Advanced Structural Elucidation
X-ray crystallography (e.g., SHELXS97/SHELXL2014 software) resolves bond lengths and angles. For example, N-(4-chlorophenyl)-substituted analogs show planar triazolopyrimidine cores with Cl···π interactions .
How does the chloromethyl group influence reactivity?
Advanced Functionalization
The chloromethyl moiety undergoes nucleophilic substitution (e.g., with piperidine/morpholine) to generate bioactive derivatives. ESIMS data (m/z 289 for benzyloxy-substituted analogs) confirm successful functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
